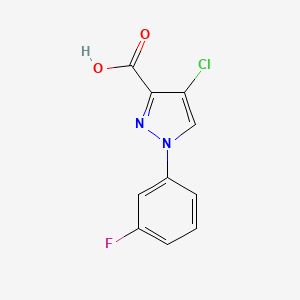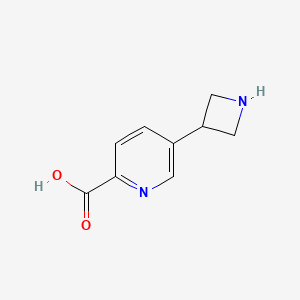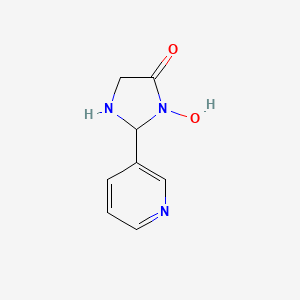
3-Hydroxy-2-pyridin-3-ylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one is a heterocyclic compound that features a pyridine ring fused to an imidazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one typically involves the condensation of pyridine-3-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of N,N′-bis((pyridine-2-yl)methyl)ethane-1,2-diamine as a starting material, which undergoes a [1 + 1] condensation with various aldehydes . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazolidinone ring can be reduced to form a more saturated heterocycle.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the imidazolidinone ring results in a more saturated heterocycle.
科学的研究の応用
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
類似化合物との比較
Similar Compounds
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: This compound has similar structural features and is also investigated for its antimicrobial properties.
2-(pyridin-3-yl)-1H-imidazole: Another related compound with potential therapeutic applications.
Uniqueness
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one is unique due to its specific combination of a pyridine ring and an imidazolidinone moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
27230-66-6 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC名 |
3-hydroxy-2-pyridin-3-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H9N3O2/c12-7-5-10-8(11(7)13)6-2-1-3-9-4-6/h1-4,8,10,13H,5H2 |
InChIキー |
WYCYRWCJCQMSIM-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(N1)C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



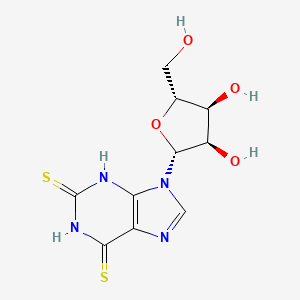
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)


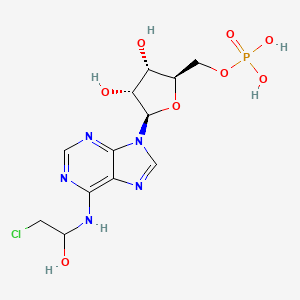
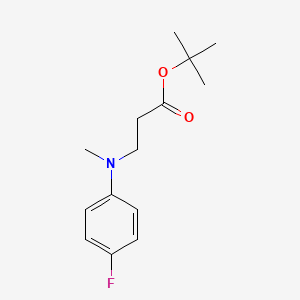


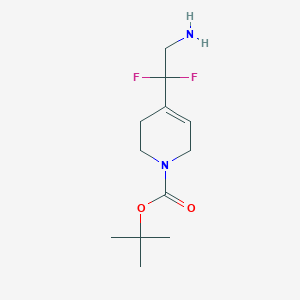
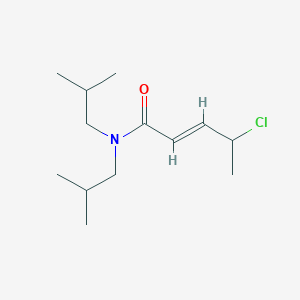
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
